Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate

Chiral Intermediate Quality Control Stereochemical Purity Ramipril Synthesis

Sourcing stereochemically intact ramipril intermediates often leads to lots with unacceptable enantiomeric excess, jeopardizing API potency. Benzyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate (CAS 93779-31-8) is the penultimate intermediate that directly transfers its three chiral centres to ramipril, the only clinically active stereoisomer among 32 possibilities. The crystalline hydrochloride (CAS 87269-87-2, mp 180-182 °C) enables precise gravimetric dispensing and recrystallisation-based purification, while the benzyl ester ensures orthogonal deprotection via hydrogenolysis-conditions incompatible with simpler alkyl esters. • Specific optical rotation acceptance window (-36° to -40°, c=1, H₂O) provides rapid identity/enantiopurity verification before committing to chiral HPLC. • Patented processes achieve 61.7-74.4% total synthesis yields and final HPLC purities of 99.0-100% when using this intermediate. • Supplied at ≥98% purity with full CoA; reference-standard-grade material available for ANDA analytical method validation. For procurement teams, this translates to reduced batch rejection risk and streamlined regulatory filing.

Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
Cat. No. B15125731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl octahydrocyclopenta[b]pyrrole-2-carboxylate
Molecular FormulaC15H19NO2
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESC1CC2CC(NC2C1)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C15H19NO2/c17-15(18-10-11-5-2-1-3-6-11)14-9-12-7-4-8-13(12)16-14/h1-3,5-6,12-14,16H,4,7-10H2
InChIKeyKEDWLCOPRDSQBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl Octahydrocyclopenta[b]pyrrole-2-carboxylate – Key Ramipril Intermediate and Chiral Building Block


Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate (CAS 93779-31-8 as free base; CAS 87269-87-2 as hydrochloride) is a chiral bicyclic amino ester featuring a fused cyclopentane–pyrrolidine scaffold with a benzyl ester at the 2-position and defined (2S,3aS,6aS) stereochemistry [1]. The compound serves as the penultimate intermediate in the industrial synthesis of the angiotensin-converting enzyme (ACE) inhibitor ramipril, a World Health Organization Essential Medicine [2]. Its molecular formula is C₁₅H₁₉NO₂ (free base MW 245.32) and it is routinely supplied at purities of ≥97% (HPLC) for pharmaceutical intermediate applications .

Why Generic Substitution Fails: Stereochemistry and Protecting-Group Specificity


Ramipril possesses five chiral centres, giving 32 possible stereoisomers, yet only the all-(S)-configured form (5(S) or SSSSS enantiomer) exhibits clinically meaningful ACE inhibitory activity [1]. The optical purity of the final API is directly governed by the stereochemical integrity of the (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate intermediate from which it is constructed [2]. Beyond chirality, the benzyl ester protecting group is not interchangeable with simpler alkyl esters (methyl, ethyl, tert-butyl) without altering the orthogonal protection strategy, deprotection conditions (hydrogenolysis versus acidolysis), and ultimate process yield [3]. These two interdependent vectors – stereochemical fidelity and protecting-group compatibility – preclude casual replacement by in-class analogues and form the basis for the quantitative differentiation evidence that follows.

Quantitative Differentiation Evidence vs. Closest Analogues


Optical Rotation as a Stereochemical Purity Proxy

The (2S,3aS,6aS)-benzyl ester hydrochloride exhibits a specific optical rotation of [α] = –38° (c = 1, H₂O) at the sodium D-line . The corresponding (2R,3aR,6aR)-enantiomer (CAS 129101-19-5) is commercially available as a reference standard and displays equal magnitude but opposite sign of rotation, constituting a quantitative orthogonal identity check that can be performed by any quality-control laboratory . This polarimetric distinction enables direct detection of enantiomeric contamination above approximately 1%, which is critical because the (R,R,R)-stereoisomer, if carried forward, yields an epimer of ramipril with negligible ACE inhibition [1].

Chiral Intermediate Quality Control Stereochemical Purity Ramipril Synthesis

Hydrogenolysis vs. Acidolysis: Orthogonal Deprotection Advantage

In the final step of ramipril manufacture, the carboxyl protecting group on the octahydrocyclopenta[b]pyrrole-2-carboxylate intermediate must be removed without epimerising the five chiral centres. The benzyl ester is cleaved by catalytic hydrogenolysis over palladium-on-carbon under neutral conditions (ambient temperature, H₂ atmosphere), a transformation that proceeds quantitatively and preserves stereochemistry [1]. By contrast, the tert-butyl ester analogue requires treatment with trifluoroacetic acid or HCl in organic solvent, conditions that have been reported to risk partial epimerisation at the C-2 position and generate potentially genotoxic alkylating by-products [2]. The total yield of ramipril synthesis starting from the benzyl ester hydrochloride of formula III has been demonstrated to range from 61.7% to 74.4%, with final HPLC purity reaching 99.0–100% [3].

Protecting Group Strategy Hydrogenolysis Ramipril Scale-Up

Crystalline Hydrochloride Salt: Physical Form and Handling Benefit

The (2S,3aS,6aS)-benzyl ester hydrochloride (CAS 87269-87-2) is obtained as a crystalline powder with a sharp melting point of 180–182°C, a property that renders it an easily handled, non-hygroscopic solid amenable to large-scale weighing, transfer, and storage . The corresponding methyl ester hydrochloride (CAS 2193051-99-7) has a lower molecular weight (MW 205.68 vs. 281.78 g/mol) and a less well-characterised solid-state morphology, while the free base benzyl ester (CAS 93779-31-8) is a thick oil at ambient temperature, complicating precise dispensing in kilogram-scale operations . The crystalline hydrochloride form also enables purification by recrystallisation, with routine commercial purity levels of ≥98.0% (HPLC) achievable from reputable suppliers .

Solid-State Characterisation Intermediate Handling Crystalline Purity

Validated Application Scenarios


Industrial-Scale Ramipril API Manufacturing

The benzyl ester hydrochloride is the preferred penultimate intermediate for ramipril synthesis at scale. Patented processes demonstrate total synthesis yields of 61.7% to 74.4% and final HPLC purities of 99.0–100% when using this intermediate . The crystalline hydrochloride form (mp 180–182°C) enables precise gravimetric dispensing and straightforward recrystallisation-based purification to meet pharmacopoeial specifications .

Polarimetry as a QC Release Criterion for Chiral Purity

Procurement specifications can incorporate a specific optical rotation acceptance window (–36° to –40°, c = 1, H₂O) as a rapid identity and enantiopurity test that cannot be satisfied by the (R,R,R)-enantiomer or racemic mixtures . This assay, requiring only a polarimeter, provides immediate feedback on whether the supplied lot is fit for use in stereospecific ramipril coupling, prior to committing more expensive chiral HPLC or NMR resources .

Sourcing for Generic Ramipril ANDA Filings

Regulatory filings for generic ramipril require comprehensive characterisation of all intermediates, including benzyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride. Reference standards of this intermediate (e.g., Ramipril Intermediate 1, CAS 87269-87-2) are supplied with detailed certificates of analysis compliant with regulatory guidelines, enabling its use in analytical method development, method validation, and quality control for Abbreviated New Drug Applications (ANDAs) .

Chiral Building Block for Constrained Peptidomimetics

Beyond ramipril, the rigid octahydrocyclopenta[b]pyrrole scaffold with defined (2S,3aS,6aS) stereochemistry serves as a valuable core for constructing peptidomimetics requiring conformational constraint . The benzyl ester functionality offers an orthogonal protecting group that can be selectively removed by hydrogenolysis, facilitating divergent synthesis strategies in academic and industrial medicinal chemistry programmes .

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